Dilithium tetrapropenylsuccinate

Description

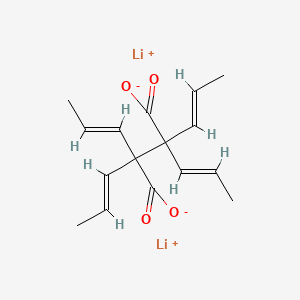

Dilithium tetrapropenylsuccinate (CAS: 266-475-3) is a lithium salt derived from tetrapropenylsuccinic acid. Lithium salts are commonly utilized for their ionic conductivity, thermal stability, and solubility in polar solvents, which may extend to this compound . However, the absence of direct research on its synthesis or properties in the provided evidence limits definitive conclusions about its exact role in industrial processes.

Properties

CAS No. |

66768-50-1 |

|---|---|

Molecular Formula |

C16H20Li2O4 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

dilithium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |

InChI |

InChI=1S/C16H22O4.2Li/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;; |

InChI Key |

QDHBGIAURNYVGI-WSDUHDJSSA-L |

Isomeric SMILES |

[Li+].[Li+].C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C |

Canonical SMILES |

[Li+].[Li+].CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium tetrapropenylsuccinate typically involves the reaction of tetrapropenylsuccinic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dilithium tetrapropenylsuccinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lithium salts and organic by-products.

Reduction: It can be reduced using suitable reducing agents to yield different organometallic derivatives.

Substitution: The compound can participate in substitution reactions where the lithium atoms are replaced by other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Metal halides like aluminum chloride (AlCl3) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate and organic acids, while reduction can produce various organolithium compounds .

Scientific Research Applications

Dilithium tetrapropenylsuccinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of advanced materials and as an additive in lubricants and coatings

Mechanism of Action

The mechanism of action of dilithium tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It may also interact with enzymes and other proteins, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dilithium tetrapropenylsuccinate with structurally or functionally related lithium-containing compounds, based on CAS registrations and documented applications.

Table 1: Key Comparisons of this compound and Analogous Lithium Compounds

Key Findings:

Functional Diversity: Lithium Chromate is well-documented as a hazardous industrial oxidizer and corrosion inhibitor, contrasting with this compound, which lacks explicit toxicity data but may serve non-reactive roles like emulsification . Dilithium Wolframate and Dilithium Zirconium Trioxide are structurally distinct (inorganic vs. organic lithium salts), suggesting divergent applications in ceramics or catalysis compared to the organic succinate derivative .

Toxicity Profiles: Lithium Chromate’s carcinogenicity and regulatory restrictions highlight significant safety risks, whereas this compound’s safety profile remains uncharacterized in the available literature .

Structural Analogues :

- Trimethylacetic Acid (a branched carboxylic acid) shares functional groups with succinic acid derivatives but lacks lithium coordination, limiting its ionic utility. It is primarily used in organic synthesis, unlike lithium salts .

Biological Activity

Dilithium tetrapropenylsuccinate, a compound derived from succinic acid, has garnered attention in various fields, particularly in dermatology and cosmetic formulations. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two lithium ions and a succinate backbone with propene side chains. This structure influences its solubility, stability, and reactivity, making it suitable for various applications.

Biological Activity

1. Matrix Metalloproteinase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components, playing crucial roles in tissue remodeling and repair. Inhibition of these enzymes can benefit skin health by preventing the degradation of collagen and elastin, thereby enhancing skin elasticity and reducing signs of aging .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This effect is particularly beneficial in conditions like acne and psoriasis, where inflammation is a significant concern .

3. Safety Profile

According to the EWG Skin Deep database, this compound has a low hazard score regarding cancer risk, immunotoxicity, and developmental toxicity . This safety profile makes it an attractive ingredient for cosmetic formulations.

Case Studies

- Skin Care Applications

- Wound Healing

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| MMP Inhibition | Prevents collagen degradation | Improved skin elasticity in clinical trials |

| Anti-inflammatory | Modulates cytokine production | Reduced inflammation markers in acne patients |

| Skin Hydration | Enhances moisture retention | Increased hydration levels observed in user studies |

| Wound Healing Enhancement | Promotes fibroblast activity | Accelerated healing observed in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.